molecular formula C25H18FN3O4S B11198312 Methyl 5'-amino-6'-cyano-1-[(2-fluorophenyl)methyl]-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,7'-thieno[3,2-B]pyran]-3'-carboxylate

Methyl 5'-amino-6'-cyano-1-[(2-fluorophenyl)methyl]-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,7'-thieno[3,2-B]pyran]-3'-carboxylate

Cat. No.: B11198312
M. Wt: 475.5 g/mol
InChI Key: JAWYNHUJEJZRNJ-UHFFFAOYSA-N
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Description

Methyl 5’-amino-6’-cyano-1-[(2-fluorophenyl)methyl]-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,7’-thieno[3,2-B]pyran]-3’-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indole and thieno[3,2-B]pyran moiety, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of Methyl 5’-amino-6’-cyano-1-[(2-fluorophenyl)methyl]-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,7’-thieno[3,2-B]pyran]-3’-carboxylate involves multiple steps, typically starting with the preparation of the indole and thieno[3,2-B]pyran intermediates. The reaction conditions often require the use of catalysts and specific reagents to facilitate the formation of the spiro linkage. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyano and amino groups. Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

Methyl 5’-amino-6’-cyano-1-[(2-fluorophenyl)methyl]-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,7’-thieno[3,2-B]pyran]-3’-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure allows it to interact with various biological targets, making it useful in studying biochemical pathways.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The indole and thieno[3,2-B]pyran moieties can bind to enzymes or receptors, influencing their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Compared to other spiro compounds, Methyl 5’-amino-6’-cyano-1-[(2-fluorophenyl)methyl]-2’-methyl-2-oxo-1,2-dihydrospiro[indole-3,7’-thieno[3,2-B]pyran]-3’-carboxylate is unique due to its combination of indole and thieno[3,2-B]pyran structures. Similar compounds include:

  • Spiro[indole-3,4’-piperidine]
  • Spiro[indole-3,4’-pyrrolidine] These compounds share the spiro linkage but differ in the specific ring structures and functional groups, leading to different chemical and biological properties.

Properties

Molecular Formula

C25H18FN3O4S

Molecular Weight

475.5 g/mol

IUPAC Name

methyl 5'-amino-6'-cyano-1-[(2-fluorophenyl)methyl]-2'-methyl-2-oxospiro[indole-3,7'-thieno[3,2-b]pyran]-3'-carboxylate

InChI

InChI=1S/C25H18FN3O4S/c1-13-19(23(30)32-2)20-21(34-13)25(16(11-27)22(28)33-20)15-8-4-6-10-18(15)29(24(25)31)12-14-7-3-5-9-17(14)26/h3-10H,12,28H2,1-2H3

InChI Key

JAWYNHUJEJZRNJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(S1)C3(C4=CC=CC=C4N(C3=O)CC5=CC=CC=C5F)C(=C(O2)N)C#N)C(=O)OC

Origin of Product

United States

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